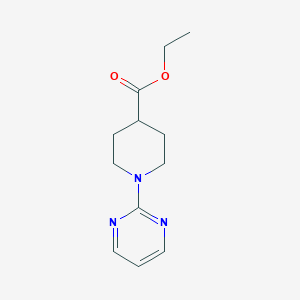

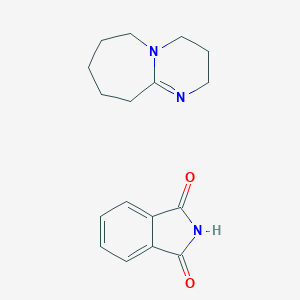

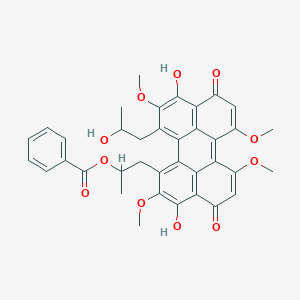

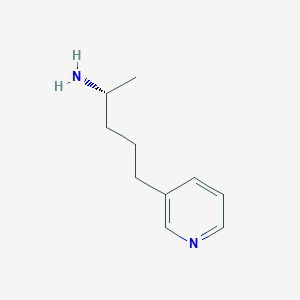

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a chemical compound with the CAS Number: 111247-60-0 . It has a molecular weight of 235.29 . The physical form of this compound is liquid .

Physical And Chemical Properties Analysis

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate has a molecular weight of 235.29 . The physical form of this compound is liquid .Scientific Research Applications

Medicine

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate has potential applications in medicine due to its structural similarity to pyrimidine, which is a core component of several drugs. It could be used in the synthesis of novel pharmaceuticals that target a variety of diseases, including antimicrobial, antimalarial, antiviral, and anticancer treatments .

Material Science

The compound’s properties suggest it could be useful in material science, particularly in the development of organic semiconductors or as a building block for more complex organic molecules used in electronic devices .

Pharmacology

The pharmacological potential of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate lies in its ability to be a scaffold for drug development. It could be modified to create new molecules with specific binding affinities to various biological targets .

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is believed to interact with its targets, potentially inhibiting the activity of nitric oxide synthase enzymes . This interaction could lead to changes in the production of nitric oxide, affecting various cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate are not well-documented. Given its targets, it may influence pathways involving nitric oxide production and signaling. Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.39, which can influence its absorption and distribution .

Result of Action

The molecular and cellular effects of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate’s action are likely related to its influence on nitric oxide production. By potentially inhibiting nitric oxide synthase enzymes, it may affect processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission .

properties

IUPAC Name |

ethyl 1-pyrimidin-2-ylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-11(16)10-4-8-15(9-5-10)12-13-6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAXUUVHHTYNHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426550 |

Source

|

| Record name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate | |

CAS RN |

111247-60-0 |

Source

|

| Record name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

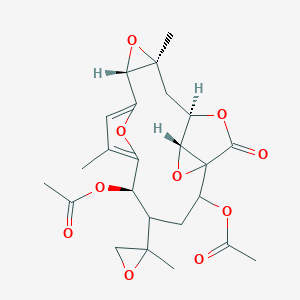

![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)